molecular formula C7H4BrF2NO2 B596886 2,5-Difluoro-4-nitrobenzyl bromide CAS No. 1260640-04-7

2,5-Difluoro-4-nitrobenzyl bromide

Cat. No.: B596886
CAS No.: 1260640-04-7
M. Wt: 252.015
InChI Key: OMRVJTGLMGTMBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-4-nitrobenzyl bromide” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a bromomethyl group . The exact 3D structure can be obtained from a computed 3D SD file .


Physical and Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . Its molecular weight is 252.015 .

Scientific Research Applications

Benzylating Agent in Organic Synthesis

2,5-Difluoro-4-nitrobenzyl bromide, similar to its related compound p-nitrobenzyl bromide, serves as a benzylating agent for a variety of heteroatomic functional groups as well as carbon nucleophiles. This compound is involved in the synthesis of other chemicals by facilitating the transfer of the benzyl group. It is most readily prepared through bromination of p-nitrotoluene and is available as a yellow solid, soluble in common organic solvents (Wardrop & Landrie, 2003).

Electrosynthesis and Catalysis

In electrosynthesis, this compound has been used as a catalyst for the reduction of CO2 and as an initial substrate for the electrosynthesis of 4-nitrophenylacetic acid. This application highlights its role in facilitating electrochemical reactions that contribute to the development of green chemistry and sustainable processes (Mohammadzadeh et al., 2020).

Photothermochemical Reactions

A study on the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene using photosynthesis underlines the environmental friendliness of this process. The reaction conditions include ultraviolet irradiation and a temperature range of 70-80℃, demonstrating the compound's utility in reactions that are both efficient and have a reduced environmental impact (Zhou Zeng-yong, 2009).

Electrochemical Immobilization

The compound's reactivity has also been explored in the context of electrochemical immobilization, where benzyl bromide derivatives, including 4-nitrobenzyl bromide, are reduced on solid electrodes. This process is significant for creating adherent deposits on surfaces, showing potential applications in materials science and surface engineering (Fei Hui et al., 2011).

Thermochemical Studies

Further research has investigated the thermochemical properties of difluoronitrobenzene isomers, including this compound. Such studies provide essential data for understanding the compound's behavior in various chemical environments, crucial for designing and optimizing chemical processes and reactions (M. Ribeiro da Silva et al., 2010).

Safety and Hazards

“2,5-Difluoro-4-nitrobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-(bromomethyl)-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRVJTGLMGTMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,4-Difluoro-2-methyl-5-nitrobenzene (1 g) was dissolved in chlorobenzene (6 mL) and N-bromosuccinimide (1.54 g) added followed by benzoyl peroxide (0.2 g). The reaction mixture was stirred at reflux for 2.5 hours then additional benzoyl peroxide (0.2 g) and N-bromosuccinimide (1.54 g) were added. The reaction was refluxed for 2 hours then was cooled to room temperature, quenched with water and extracted with dichloromethane (3×). The combined organics were dried and concentrated under reduced pressure. The oil obtained was triturated with diethyl ether, filtered and the filtrate concentrated under reduced pressure to yield the title compound (3.21 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
1.54 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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